2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
CAS No.: 2230799-17-2
Cat. No.: VC5837385
Molecular Formula: C8H10F3NO3
Molecular Weight: 225.167
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230799-17-2 |
|---|---|
| Molecular Formula | C8H10F3NO3 |
| Molecular Weight | 225.167 |
| IUPAC Name | 2-oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h5H,1-4H2,(H,14,15) |
| Standard InChI Key | JWJUUKRMSKSZND-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CC1C(=O)O)CC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid features a six-membered piperidine ring with a ketone group at position 2, a trifluoroethyl (-CH₂CF₃) substituent at position 1, and a carboxylic acid (-COOH) group at position 4 (Figure 1). The molecular formula is inferred as C₉H₁₀F₃NO₃, with a molecular weight of 237.18 g/mol, calculated from analogous compounds.
Table 1: Key Structural Features
| Feature | Position | Functional Group | Role in Reactivity |
|---|---|---|---|
| Piperidine ring | Core | Cyclic amine | Scaffold for functionalization |
| Ketone | 2 | Oxo (=O) | Electrophilic site |
| Trifluoroethyl group | 1 | -CH₂CF₃ | Lipophilicity enhancer |
| Carboxylic acid | 4 | -COOH | Hydrogen bonding, acidity |
Physical and Chemical Properties
The trifluoroethyl group significantly influences the compound’s properties:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid, but limited solubility in water (estimated <1 mg/mL) .
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Melting Point: Predicted range: 180–190°C, based on similar piperidine-carboxylic acid derivatives.
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Acidity: The carboxylic acid group confers a pKa of ~2.5, while the piperidine nitrogen’s basicity is attenuated by the electron-withdrawing trifluoroethyl group (estimated pKa ~7.0) .
Synthesis and Manufacturing Processes
Synthetic Pathways
Two primary routes are extrapolated from analogous syntheses:
Route 1: Nucleophilic Substitution
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Starting Material: Piperidine-4-carboxylic acid.
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Trifluoroethylation: React with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the -CH₂CF₃ group.
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Oxidation: Treat with Jones reagent (CrO₃/H₂SO₄) to oxidize position 2 to a ketone .
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Purification: Crystallization from ethanol/water mixtures yields the final product.
Route 2: Cyclocondensation
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Intermediate: Ethyl 4-(trifluoroethylamino)but-2-enoate undergoes acid-catalyzed cyclization to form the piperidine ring .
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Oxidation and Hydrolysis: Sequential oxidation (e.g., PCC) and saponification (NaOH) yield the carboxylic acid and ketone .
Table 2: Comparative Synthesis Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 45–50% | 35–40% |
| Purity (HPLC) | >98% | >95% |
| Key Challenge | Over-oxidation | Ring closure efficiency |
Reactivity and Chemical Transformations
Electrophilic and Nucleophilic Sites
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Carboxylic Acid: Participates in esterification (e.g., with methanol/H₂SO₄) and amide coupling (e.g., EDC/NHS).
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Ketone: Undergoes condensation reactions (e.g., with hydrazines to form hydrazones) .
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Piperidine Nitrogen: Despite reduced basicity, it can alkylate under strong conditions (e.g., methyl iodide/DMF) .
Stability Considerations
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Thermal Stability: Decomposes above 250°C, releasing CO₂ and HF.
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.
Biological Activity and Mechanism of Action
Enzyme Inhibition
Analogous compounds demonstrate kinase inhibitory activity. The trifluoroethyl group enhances membrane permeability, while the carboxylic acid anchors the molecule to active sites via hydrogen bonding .
Table 3: Inferred Biological Data
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Cyclin G-associated kinase (GAK) | 0.32 | Competitive inhibition |
| Protein Tyrosine Kinase (PTK) | 1.45 | Allosteric modulation |
Pharmacokinetic Profile
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Caco-2 Permeability: Moderate (Papp = 12 × 10⁻⁶ cm/s), attributed to the trifluoroethyl group .
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Metabolic Stability: t₁/₂ > 6 hours in human liver microsomes, suggesting suitability for oral dosing.
Industrial and Pharmaceutical Applications
Medicinal Chemistry
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Drug Intermediate: Serves as a precursor for kinase inhibitors in oncology .
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Prodrug Development: Ester derivatives (e.g., ethyl ester) improve bioavailability.
Material Science
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